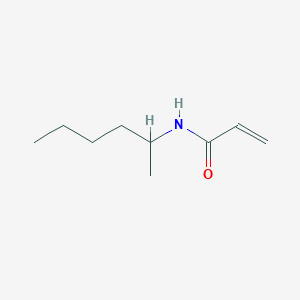
N-(Hexan-2-YL)prop-2-enamide
Cat. No. B8572357
Key on ui cas rn:
72469-37-5
M. Wt: 155.24 g/mol
InChI Key: JXRGQGSCLOUNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04182790
Procedure details


Following a procedure analogous to that of Examples 1 and 2 from 530 pbw of acrylonitrile, 841.6 pbw hexene-1, 1.0 pbw phenothiazine and 1300 pbw 83% sulfuric acid, there is obtained 1010 pbw of the title product.



Identifiers


|
REACTION_CXSMILES
|
C(#N)C=C.CCCCC=C.[CH:11]1[C:24]2[NH:23][C:22]3C(=CC=[CH:20][CH:21]=3)S[C:15]=2[CH:14]=[CH:13][CH:12]=1.S(=O)(=O)(O)[OH:26]>>[CH3:15][CH:24]([NH:23][C:22](=[O:26])[CH:21]=[CH2:20])[CH2:11][CH2:12][CH2:13][CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CCCC)NC(C=C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

